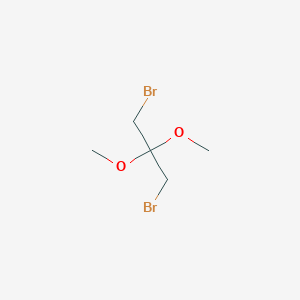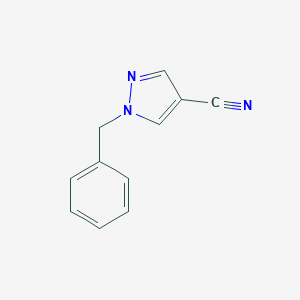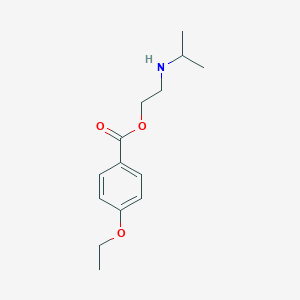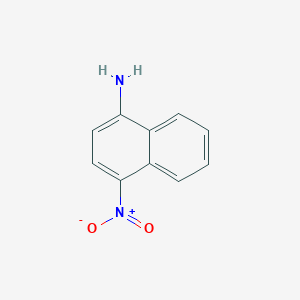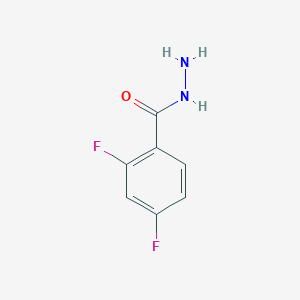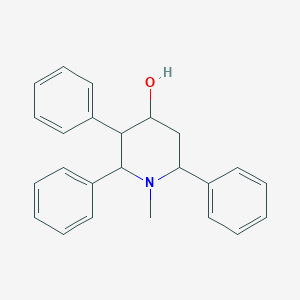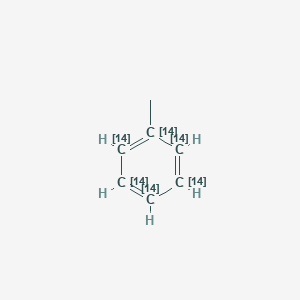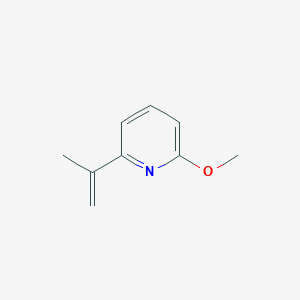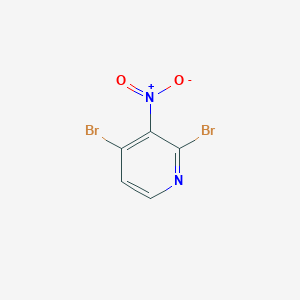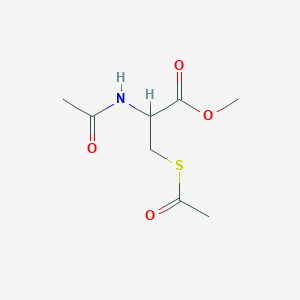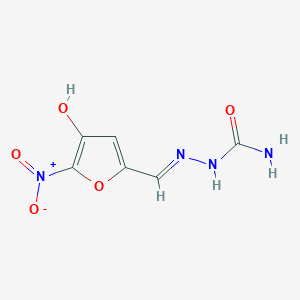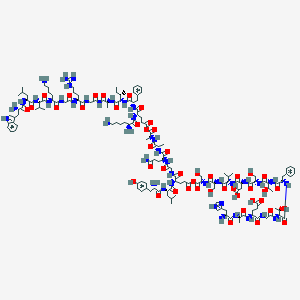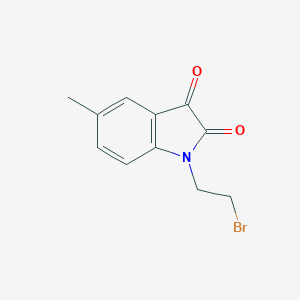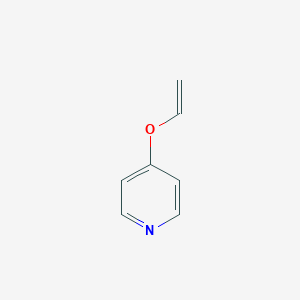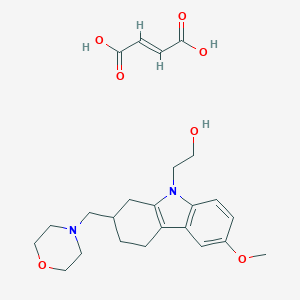
1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate, also known as Ro 60-0175, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a selective and potent agonist of the serotonin 5-HT2C receptor, which is involved in the regulation of mood, appetite, and other physiological processes.
Scientific Research Applications
1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate 60-0175 has been extensively studied for its potential therapeutic applications in various fields of medicine, including psychiatry, neurology, and endocrinology. This compound has been shown to have a selective and potent agonist activity at the 5-HT2C receptor, which is involved in the regulation of mood, appetite, and other physiological processes.
Mechanism Of Action
1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate 60-0175 acts as an agonist at the 5-HT2C receptor, which is a G protein-coupled receptor that is expressed in various regions of the brain and other tissues. Activation of the 5-HT2C receptor by 1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate 60-0175 leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway and the mitogen-activated protein kinase (MAPK) pathway. These signaling pathways are involved in the regulation of various physiological processes, including mood, appetite, and metabolism.
Biochemical And Physiological Effects
1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate 60-0175 has been shown to have various biochemical and physiological effects, including the regulation of mood, appetite, and metabolism. This compound has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression. 1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate 60-0175 has also been shown to decrease food intake and body weight in animal models of obesity.
Advantages And Limitations For Lab Experiments
1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate 60-0175 has several advantages and limitations for lab experiments. One advantage is that it is a selective and potent agonist of the 5-HT2C receptor, which allows for the study of the specific effects of this receptor on various physiological processes. However, one limitation is that 1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate 60-0175 is a fumarate salt, which may limit its solubility in certain experimental conditions.
Future Directions
There are several future directions for the study of 1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate 60-0175. One direction is the study of the effects of 1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate 60-0175 on other physiological processes, such as inflammation and pain. Another direction is the study of the potential therapeutic applications of 1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate 60-0175 in various diseases, such as obesity, anxiety, and depression. Additionally, the development of new analogs of 1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate 60-0175 with improved pharmacological properties may lead to the discovery of new therapeutic agents.
Synthesis Methods
1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate 60-0175 can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, including palladium on carbon, sodium hydride, and morpholine. The final product is obtained as a fumarate salt, which is a white crystalline powder that is soluble in water and other polar solvents.
properties
CAS RN |
123063-92-3 |
|---|---|
Product Name |
1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate |
Molecular Formula |
C24H32N2O7 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[6-methoxy-2-(morpholin-4-ylmethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethanol |
InChI |
InChI=1S/C20H28N2O3.C4H4O4/c1-24-16-3-5-19-18(13-16)17-4-2-15(12-20(17)22(19)6-9-23)14-21-7-10-25-11-8-21;5-3(6)1-2-4(7)8/h3,5,13,15,23H,2,4,6-12,14H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
OXPDYIQAPUQSAU-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)N(C3=C2CCC(C3)CN4CCOCC4)CCO.C(=C/C(=O)O)\C(=O)O |
SMILES |
COC1=CC2=C(C=C1)N(C3=C2CCC(C3)CN4CCOCC4)CCO.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C3=C2CCC(C3)CN4CCOCC4)CCO.C(=CC(=O)O)C(=O)O |
synonyms |
but-2-enedioic acid, 2-[6-methoxy-2-(morpholin-4-ylmethyl)-1,2,3,4-tet rahydrocarbazol-9-yl]ethanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



